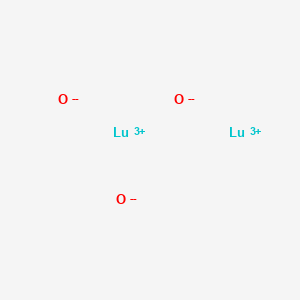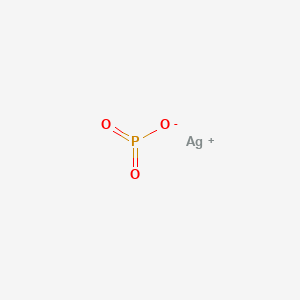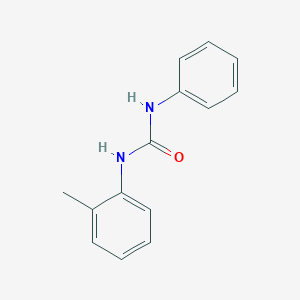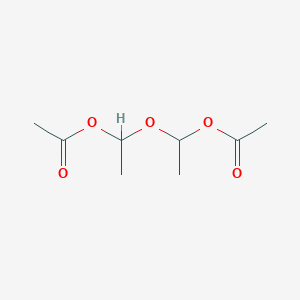
Nickel potassium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel potassium fluoride is a compound of nickel and fluorine. It is an ionic compound . It is related to a class of chemical compounds containing an anion with nickel at its core, surrounded by fluoride ions which act as ligands . The compound adopts a perovskite-like structure consisting of layers of octahedral Ni centers interconnected by doubly bridging fluoride ligands .
Synthesis Analysis
Nickel potassium fluoride can be prepared by the reaction of potassium hexafluoronickelate (IV) with arsenic pentafluoride in hydrofluoric acid . Another method involves melting a mixture of nickel (II) fluoride, potassium fluoride, and potassium bifluoride .
Molecular Structure Analysis
The compound features octahedral (high spin) Ni centers with Ni-F bond lengths of 2.006 Å . It has a cubic defect pyrochlore structure . The molecular weight of Nickel potassium fluoride is 154.79 g/mol .
Chemical Reactions Analysis
Nickel potassium fluoride is involved in various chemical reactions. For instance, it can react with strong bases to give nickel (II) hydroxide . A melt of NiF2 and KF reacts to give successively potassium trifluoronickelate and potassium tetrafluoronickelate .
Physical And Chemical Properties Analysis
Nickel potassium fluoride has high Lewis acidity and physical properties such as high surface area, mesoporosity, and nanosize . It is insoluble in water .
Aplicaciones Científicas De Investigación
Orthodontics and Biomedical Devices : Nickel-titanium alloys, which may contain fluoride ions, are known for their shape memory and pseudoelastic properties, making them suitable for orthodontic wires. Research has focused on the nickel release from these materials in fluoridated media due to concerns about nickel's allergenicity. The study found that the corrosion behavior of Ni-Ti alloy is significantly affected by fluoride content, highlighting the need for careful consideration in biomedical applications (Cioffi et al., 2005).
Chemical Synthesis and Characterization : High oxidation state nickel fluorides, which are thermodynamically unstable, have been synthesized using low-temperature approaches in anhydrous hydrogen fluoride. These compounds have potential applications in fluorinating a wide range of inorganic and organic substrates, which is vital in various chemical synthesis processes (Chacon, 1997).
Catalysis : Nickel has been used as a catalyst in the preparation of xenon fluorides due to its resistance to attack by fluorine. This property is crucial in industrial processes where nickel acts as a catalyst in reactions involving fluorine (Baker & Fox, 1964).
Electronics and Electroplating : Nickel tetrafluoroborate is important in the electroplating and electronics industries. Its applications range from being a catalyst to a component of ink, demonstrating the versatility of nickel fluoride compounds in various industrial applications (Meshri, 2000).
Optoelectronic Devices : Nickel oxide, which can be associated with fluoride compounds, has been investigated for potential applications in ultraviolet detectors, electrochromic devices, displays, and other optoelectronic devices. The choice of substrate, such as potassium bromide and calcium fluoride, can affect the optical properties of nickel oxide, which is crucial for its application in these technologies (Manjunatha & Paul, 2015).
Microreactors and Corrosion Protection : In microreactor development, elemental fluorine and hydrogen fluoride are used as reagents. Nested potassium hydroxide etching and protective coatings, such as nickel films, have been developed to protect silicon-based microreactors from the corrosive fluorination environment. This application is crucial for the long-term durability and reliability of microreactors in chemical processing (de Mas, Schmidt & Jensen, 2014).
Mecanismo De Acción
Safety and Hazards
Nickel potassium fluoride is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is advised to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Direcciones Futuras
Nickel-mediated fluorination has found an application in the synthesis of 18 F-labeled aryl fluoride PET tracers . The synthesis of 18 F-labeled PET tracers lays additional complications. Because of the 110-min half-life of the 18 F nucleus, incorporation of 18 F must occur at or near the end of tracer synthesis and must have sufficiently rapid reaction kinetics to furnish the fluorinated product in a matter of minutes . This is an exciting area of research with potential for significant advancements in the future.
Propiedades
IUPAC Name |
potassium;nickel(2+);trifluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.K.Ni/h3*1H;;/q;;;+1;+2/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHFDGDZKAYMPS-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[K+].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3KNi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648479 |
Source


|
| Record name | Potassium;nickel(2+);trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.787 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel potassium fluoride | |
CAS RN |
13845-06-2 |
Source


|
| Record name | Potassium;nickel(2+);trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)

